molecular formula C12H10FNO2 B13902664 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde

Cat. No.: B13902664
M. Wt: 219.21 g/mol
InChI Key: JCVOXMXCTSTNEV-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde is a chemical compound characterized by the presence of a fluorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the reaction conditions and reagents used can vary, but often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron (Fe) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

The unique combination of the fluorophenyl group, methyl group, and oxazole ring in 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde provides distinct chemical and biological properties that differentiate it from similar compounds. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-8-11(5-6-15)14-12(16-8)9-3-2-4-10(13)7-9/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVOXMXCTSTNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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